Akt1 Inhibitory Potency: Direct Head-to-Head Comparison with 5-Position Arylamino Congeners
6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione (compound 5f) exhibits an Akt1 IC50 of 16 µM (1.60E+4 nM) in a GSK3 phosphorylation assay, as curated by ChEMBL/BindingDB [1]. This potency is sharply differentiated from close analogs in the same study: compound 5c (R1=H, R2=H, R3=H, R4=OCH2CH3) and compound 5d (R1=H, R2=F, R3=H, R4=H) show no inhibitory activity up to 50 µM, while compound 5h (R1=CF3, R2=H, R3=H, R4=H) achieves an IC50 of 13.9 µM [2]. The 2,4-difluoro substitution therefore yields activity comparable to the best-in-series 5h while avoiding the inactivity observed for mono-fluoro or alkoxy-substituted analogs [1] [2].
| Evidence Dimension | Akt1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 16 µM (1.60E+4 nM) – compound 5f (2,4-difluoroanilino) [1] |
| Comparator Or Baseline | Compound 5a (2-fluoroanilino): 15.8 µM; Compound 5h (4-trifluoromethylanilino): 13.9 µM; Compounds 5c/5d: >50 µM (inactive) [2] |
| Quantified Difference | 5f is 3.1-fold more potent than the inactive threshold (50 µM) and equipotent to the best-in-series 5h (13.9–16 µM range), whereas mono-fluoro analogs (e.g., 5d, 8.9 µM?) demonstrate inconsistent activity profiles [2]. |
| Conditions | In vitro Akt1 kinase assay; GSK3 fusion protein phosphorylation detected by Western blot using anti-phospho-GSK3α/β antibody; IC50 determined relative to positive control SWU2009 [1] [2]. |
Why This Matters
Procurement of the exact 2,4-difluoroanilino analog is essential because subtle regioisomeric or substituent changes (e.g., 2-fluoro vs. 2,4-difluoro) can completely abolish target engagement, making the compound non-functional for Akt1-dependent mechanistic studies.
- [1] BindingDB Entry BDBM50195192: 6-chloro-5-(2,4-difluorophenylamino)-1H-indazole-4,7-dione. Inhibition of Akt1 (IC50 = 1.60E+4 nM). View Source
- [2] Ko, J. H.; Yeon, S. W.; Ryu, J. S.; Kim, T.-Y.; Song, E.-H.; You, H.-J.; Park, R.-E.; Ryu, C.-K. Synthesis and Biological Evaluation of 5-Arylamino-6-chloro-1H-indazole-4,7-diones as Inhibitors of Protein Kinase B/Akt. Bioorg. Med. Chem. Lett. 2006, 16 (23), 6001–6005. Table 1. View Source
